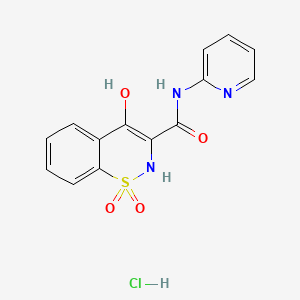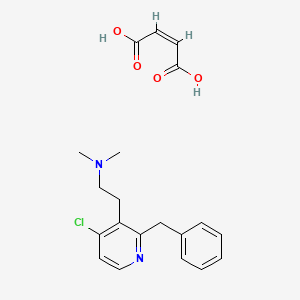
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloropyridine ring, and a dimethylethanamine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Ring: The chloropyridine ring can be synthesized through a series of reactions involving the chlorination of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chloropyridine ring in the presence of a Lewis acid catalyst.
Formation of the Dimethylethanamine Moiety: The dimethylethanamine moiety is synthesized through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Coupling of the Components: The final step involves coupling the chloropyridine ring, benzyl group, and dimethylethanamine moiety through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the benzyl group or the dimethylethanamine moiety is oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloropyridine ring to a more reduced form, such as a pyridine or piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3), and primary amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while nucleophilic substitution at the chloropyridine ring can yield various substituted pyridine derivatives.
科学研究应用
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine: This compound lacks the (Z)-but-2-enedioic acid moiety, which may affect its chemical properties and reactivity.
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-diethylethanamine: This compound has an ethyl group instead of a methyl group, which may influence its biological activity and pharmacokinetics.
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylpropanamine: This compound has a propanamine moiety instead of an ethanamine moiety, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid lies in its specific combination of functional groups and structural features. The presence of the (Z)-but-2-enedioic acid moiety may impart additional chemical reactivity and biological activity, distinguishing it from similar compounds.
属性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
2-(2-benzyl-4-chloropyridin-3-yl)-N,N-dimethylethanamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)11-9-14-15(17)8-10-18-16(14)12-13-6-4-3-5-7-13;5-3(6)1-2-4(7)8/h3-8,10H,9,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
AQMIDKSAICCBBA-BTJKTKAUSA-N |
手性 SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCC1=C(C=CN=C1CC2=CC=CC=C2)Cl.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)
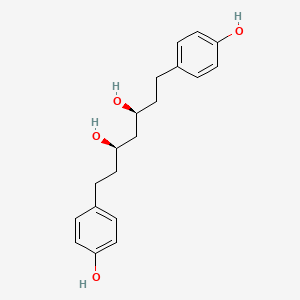
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
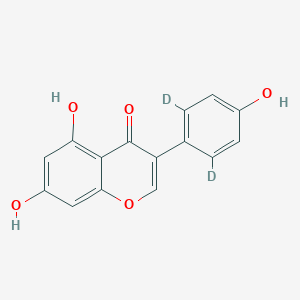
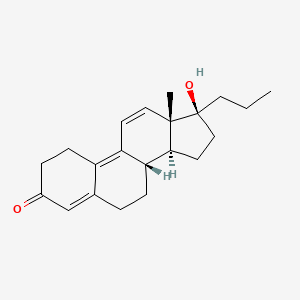
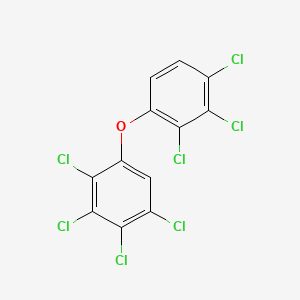
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
